4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid
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Overview
Description
The compound seems to contain a dimethylamino group, which is a functional group commonly found in organic chemistry. Compounds with this group, such as 4-Dimethylaminopyridine (DMAP), are often used as nucleophilic catalysts for a variety of reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of DMAP, a related compound, has been determined .Chemical Reactions Analysis
DMAP is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Synthesis and Bioactivity
- Synthesis Approaches : New synthetic methods for related compounds, like 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, have been developed. These methods involve key intermediates such as 7-[1-aza-2-(dimethylamino)vinyl]-4-methylquinolin-2(1H)-one (Zhang et al., 2003).
- Biological Activity : Some derivatives show activity in cytotoxicity and anti-HIV assays, highlighting their potential in therapeutic applications (Zhang et al., 2003).
Medicinal Chemistry
- Leukotriene D4 Antagonist : Enantiomers of a similar compound (3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid) have been explored for their potential as leukotriene D4 antagonists (Gauthier et al., 1990).
Analytical Chemistry
- Fluorescent Probes : Novel fluorescent probes, like 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, have been synthesized for applications in molecular diagnosis of diseases such as Alzheimer's (Fa et al., 2015).
Corrosion Inhibition
- Mild Steel Protection : Quinoline derivatives, including those with dimethylamino groups, have been evaluated as corrosion inhibitors for mild steel in acidic mediums, showcasing their utility in industrial applications (Singh et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOTOWNHCSFSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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